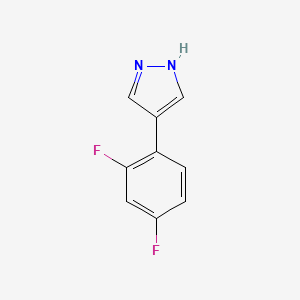![molecular formula C7H7Cl2NO B13613346 N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)
N-[(2,3-dichlorophenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,3-dichlorophenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,3-dichlorophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-dichlorophenyl)methyl]hydroxylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(2,3-dichlorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-[(2,3-dichlorophenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-[(2,3-dichlorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s effects on cellular pathways and signaling mechanisms are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- N-[(3,5-dichlorophenyl)methyl]hydroxylamine
- N-[(2,4-dichlorophenyl)methyl]hydroxylamine
- N-[(2,3-dichlorophenyl)methyl]amine
Comparison: N-[(2,3-dichlorophenyl)methyl]hydroxylamine is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
N-[(2,3-dichlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3,10-11H,4H2 |
Clé InChI |
VGVZAOQBRZGGQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)





![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)

![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)



![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)

